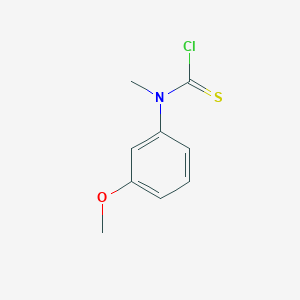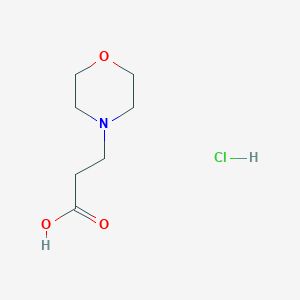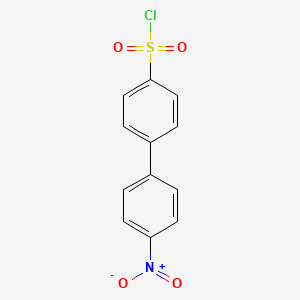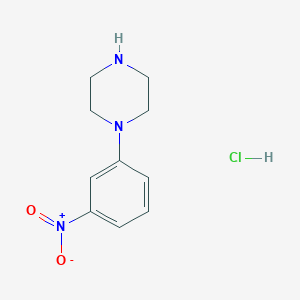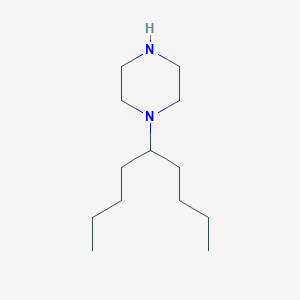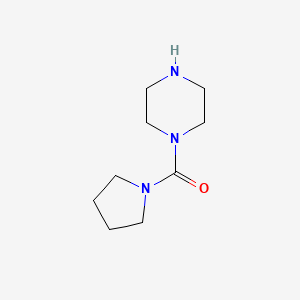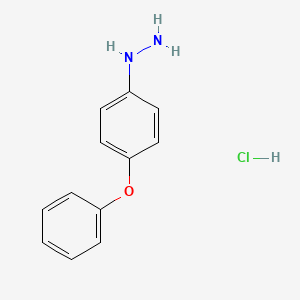
2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application Summary
Thiophene derivatives like 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid are known for their pharmacological properties. They are particularly significant in the development of compounds with anti-inflammatory and anticancer effects .
Methods of Application
The compounds are synthesized using reactions such as Gewald, Paal–Knorr, and Hinsberg synthesis. These methods involve condensation reactions that incorporate sulfur and various carbonyl compounds to create the thiophene derivatives .
Results
Drugs such as suprofen, which has a 2-substituted thiophene framework, demonstrate the effectiveness of these compounds. Suprofen is recognized for its anti-inflammatory properties, while articaine, a 2,3,4-trisubstituent thiophene, is used as a dental anesthetic in Europe due to its role as a voltage-gated sodium channel blocker .
Methods of Application: The application in material science involves the integration of thiophene derivatives into the molecular structure of semiconductors and transistors, enhancing their electrical properties .
Results: The incorporation of thiophene-based molecules has led to the advancement of organic electronics, with improved performance in devices like OLEDs, which benefit from the enhanced conductivity and stability provided by these compounds .
Methods of Application: These compounds are applied to surfaces or incorporated into materials to prevent oxidation and other chemical reactions that lead to corrosion .
Results: The effectiveness of thiophene derivatives in preventing corrosion has been demonstrated in various industrial applications, leading to longer-lasting materials and reduced maintenance costs .
Methods of Application: They are often used as catalysts in cross-coupling reactions, where they facilitate the formation of carbon-carbon and carbon-heteroatom bonds .
Results: The use of thiophene derivatives in catalysis has resulted in more efficient and selective chemical reactions, which is crucial for the synthesis of complex organic compounds .
Methods of Application: These compounds are polymerized or copolymerized to create new materials with desired characteristics .
Results: The resulting polymers exhibit improved performance in various applications, including flexible electronics and high-strength materials .
Methods of Application: They are incorporated into the active layers of photovoltaic cells to enhance light absorption and charge transport .
Results: This application has led to more efficient energy conversion in solar cells and the creation of more sensitive light-detecting devices .
Methods of Application: These compounds are tested against various bacterial and fungal strains to assess their efficacy in inhibiting microbial growth .
Results: Studies have shown that certain thiophene derivatives can effectively inhibit the growth of resistant microbial strains, offering potential solutions to combat antibiotic resistance .
Methods of Application: These compounds are synthesized and tested in vivo to evaluate their ability to lower blood pressure in hypertensive models .
Results: The results indicate that thiophene derivatives can act as effective antihypertensive agents, contributing to the treatment of cardiovascular diseases .
Methods of Application: The compounds are synthesized and evaluated in acute models of epilepsy and pain, such as maximal electroshock (MES) and formalin-induced tonic pain tests .
Results: Some derivatives have demonstrated more beneficial effects than reference drugs like valproic acid, indicating their potential as effective treatments for convulsions and pain .
Methods of Application: These compounds are assessed for their ability to inhibit the formation of atherosclerotic plaques in cardiovascular models .
Results: Preliminary studies suggest that thiophene derivatives may help reduce the risk of atherosclerosis, a leading cause of heart attacks and strokes .
Methods of Application: The derivatives are tested for their analgesic properties in models of neuropathic pain .
Results: The findings indicate that these compounds can be effective in managing neuropathic pain, with some showing no significant acute neurological toxicity .
Methods of Application: They are employed in various synthetic reactions, such as the Gewald reaction and Paal–Knorr synthesis, to create diverse organic structures .
Results: The versatility of thiophene derivatives in organic synthesis has led to the creation of numerous compounds with potential applications in different fields of chemistry .
Methods of Application: These compounds are evaluated in various in vitro and in vivo models to assess their ability to protect neuronal cells from damage .
Results: Some derivatives have shown potential in reducing neuronal cell death and improving cognitive functions in models of diseases like Alzheimer’s and Parkinson’s .
Methods of Application: The antioxidant capacity of these compounds is measured using assays like DPPH and ABTS radical scavenging activities .
Results: Studies indicate that certain thiophene derivatives can effectively scavenge free radicals, suggesting their use as potential antioxidants .
Methods of Application: These compounds are tested for their ability to modulate insulin release and glucose uptake in diabetic models .
Results: Some derivatives have demonstrated the ability to improve insulin sensitivity and reduce blood glucose levels, showing promise as anti-diabetic agents .
Methods of Application: The compounds are screened against Mycobacterium tuberculosis strains to evaluate their efficacy in inhibiting bacterial growth .
Results: Certain derivatives have shown activity against drug-resistant strains of tuberculosis, offering new avenues for treatment .
Methods of Application: These compounds are synthesized and applied to crops to control pests and weeds .
Results: The use of thiophene-based agrochemicals has resulted in improved crop yields and protection against various plant diseases .
Methods of Application: These compounds are used as photosensitizers that, upon activation by light, produce reactive oxygen species to kill cancer cells .
Results: Preliminary studies have shown that thiophene derivatives can be effective photosensitizers, opening up possibilities for non-invasive cancer treatments .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSCDQVZFMLMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383306 | |
| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
845885-82-7 | |
| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








